molecular formula C4H7NO4 B13765107 Aspartic acid,D-[2,3-3H]

Aspartic acid,D-[2,3-3H]

Cat. No.: B13765107
M. Wt: 139.13 g/mol
InChI Key: CKLJMWTZIZZHCS-DOIPDIKXSA-N
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Description

Aspartic acid, D-[2,3-3H] is a tritiated form of the amino acid aspartic acid. Aspartic acid itself is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The D-isomer of aspartic acid is one of the two D-amino acids commonly found in mammals . The tritiated form, D-[2,3-3H], is often used in scientific research due to its radioactive properties, which allow for tracking and studying various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-[2,3-3H] aspartic acid typically involves the incorporation of tritium into the aspartic acid molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of tritium gas. This process requires specific conditions such as controlled temperature and pressure to ensure the efficient incorporation of tritium .

Industrial Production Methods: Industrial production of tritiated compounds like D-[2,3-3H] aspartic acid often involves large-scale hydrogenation reactors. These reactors are designed to handle the radioactive nature of tritium safely. The process includes the purification of the final product to remove any unreacted tritium and other impurities .

Chemical Reactions Analysis

Types of Reactions: Aspartic acid, D-[2,3-3H] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxaloacetic acid, while reduction can yield aspartate .

Scientific Research Applications

Aspartic acid, D-[2,3-3H] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which aspartic acid, D-[2,3-3H] exerts its effects is primarily through its incorporation into biochemical pathways. The tritiated form allows researchers to track the movement and transformation of the compound within cells and tissues. This helps in identifying molecular targets and understanding the pathways involved in various biological processes .

Comparison with Similar Compounds

Uniqueness: Aspartic acid, D-[2,3-3H] is unique due to its radioactive properties, which make it an invaluable tool in research. Its ability to be tracked in biochemical processes sets it apart from non-tritiated forms and other similar compounds .

Properties

Molecular Formula

C4H7NO4

Molecular Weight

139.13 g/mol

IUPAC Name

(2R)-2-amino-2,3,3-tritritiobutanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1T2,2T

InChI Key

CKLJMWTZIZZHCS-DOIPDIKXSA-N

Isomeric SMILES

[3H][C@](C(=O)O)(C([3H])([3H])C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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